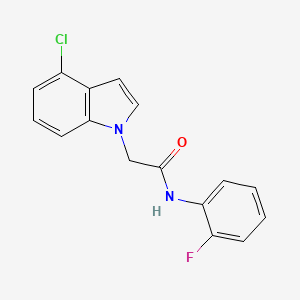![molecular formula C18H22N4O3 B11150840 5-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B11150840.png)
5-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,3-ジヒドロ-1-ベンゾフラン-5-イル)-N-[2-(モルホリン-4-イル)エチル]-1H-ピラゾール-3-カルボキサミドは、ベンゾフラン環、モルホリン環、およびピラゾール環を特徴とする複雑な有機化合物です。
2. 製法
合成経路と反応条件
5-(2,3-ジヒドロ-1-ベンゾフラン-5-イル)-N-[2-(モルホリン-4-イル)エチル]-1H-ピラゾール-3-カルボキサミドの合成は、通常、複数のステップを伴います。
ベンゾフラン環の形成: 適切な前駆体を酸性または塩基性条件下で環化させることで達成できます。
ピラゾール環の合成: ピラゾール環は、ヒドラジンと1,3-ジケトンとの反応によって合成できます。
モルホリン環の結合: このステップは、モルホリンを適切な求電子剤と反応させて、目的の生成物を生成することを含みます。
カップリング反応: 最後のステップは、ベンゾフラン、ピラゾール、およびモルホリン部分を適切な条件下でカップリングすることを含み、通常、EDCIまたはDCCなどのカップリング試薬を使用します。
工業的製造方法
この化合物の工業的製造は、収率と純度を最大化し、同時にコストと環境への影響を最小限に抑えるために、上記の合成経路を最適化することを伴う可能性があります。これには、連続フロー反応器、高度な精製技術、およびグリーンケミストリーの原則の使用が含まれる場合があります。
3. 化学反応解析
反応の種類
酸化: この化合物は酸化反応を起こす可能性があり、特にベンゾフラン環で、さまざまな酸化された誘導体を生成します。
還元: 還元反応はピラゾール環で起こり、ジヒドロピラゾール誘導体を生成する可能性があります。
置換: この化合物は置換反応を起こす可能性があり、特にモルホリン環で、さまざまな置換基を導入できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元: 一般的な還元剤には、水素化ホウ素ナトリウム(NaBH4)と水素化アルミニウムリチウム(LiAlH4)が含まれます。
置換: 置換反応に一般的な試薬には、ハロゲン化アルキルと酸塩化物があります。
主な生成物
酸化生成物: ベンゾフラン環のさまざまな酸化された誘導体。
還元生成物: ジヒドロピラゾール誘導体。
置換生成物: 置換されたモルホリン誘導体。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物学的活性について研究されています。
医学: 神経疾患やがんなど、さまざまな疾患の潜在的な治療薬として調査されています。
産業: 新しい材料の開発や、さまざまな化学反応の触媒として使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.
Attachment of the Morpholine Ring: This step involves the reaction of the morpholine with an appropriate electrophile to form the desired product.
Coupling Reactions: The final step involves coupling the benzofuran, pyrazole, and morpholine moieties under suitable conditions, often using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the morpholine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Major Products
Oxidation Products: Various oxidized derivatives of the benzofuran ring.
Reduction Products: Dihydropyrazole derivatives.
Substitution Products: Substituted morpholine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
5-(2,3-ジヒドロ-1-ベンゾフラン-5-イル)-N-[2-(モルホリン-4-イル)エチル]-1H-ピラゾール-3-カルボキサミドの作用機序は、特定の分子標的および経路との相互作用を含みます。
分子標的: この化合物は、さまざまな生物学的プロセスに関与する酵素、受容体、およびその他のタンパク質と相互作用する可能性があります。
関与する経路: この化合物は、細胞増殖、アポトーシス、および炎症に関与するものを含む、シグナル伝達経路を調節する可能性があります。
6. 類似の化合物との比較
類似の化合物
- 2,3-ジヒドロ-1-ベンゾフラン-5-イル(ピペリジン-4-イル)メタノン
- 1-(4-ブロモフェニル)-3-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-1H-ピラゾール-5-カルボン酸
- 2,3-ジヒドロベンゾフラニル-5-酢酸
独自性
5-(2,3-ジヒドロ-1-ベンゾフラン-5-イル)-N-[2-(モルホリン-4-イル)エチル]-1H-ピラゾール-3-カルボキサミドは、ベンゾフラン、モルホリン、およびピラゾール環の組み合わせによりユニークで、それぞれ異なる化学的および生物学的特性を与えています。この組み合わせは、他の化合物ではあまり見られないため、研究開発のための貴重なターゲットとなっています。
類似化合物との比較
Similar Compounds
- 2,3-dihydro-1-benzofuran-5-yl(piperidin-4-yl)methanone
- 1-(4-bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid
- 2,3-dihydrobenzofuranyl-5-acetic acid
Uniqueness
5-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide is unique due to its combination of benzofuran, morpholine, and pyrazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
特性
分子式 |
C18H22N4O3 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H22N4O3/c23-18(19-4-5-22-6-9-24-10-7-22)16-12-15(20-21-16)13-1-2-17-14(11-13)3-8-25-17/h1-2,11-12H,3-10H2,(H,19,23)(H,20,21) |
InChIキー |
WFTURRAOTFJRJL-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C1C=C(C=C2)C3=NNC(=C3)C(=O)NCCN4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2S)-1-{[2-(4-methoxyphenyl)ethyl]amino}-1-oxopropan-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11150759.png)
![9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11150765.png)
![3-{2-[4-(3,4-dichlorophenyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone](/img/structure/B11150766.png)
![6-benzyl-3-(4-biphenylyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11150777.png)
![6-benzyl-5,9-dimethyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11150782.png)
![3-[2-(4-chlorophenyl)ethyl]-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11150786.png)
![(8-methyl-2-oxo-4-propylchromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate](/img/structure/B11150795.png)
![N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]-L-alanine](/img/structure/B11150803.png)
![N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}norvaline](/img/structure/B11150808.png)
![N-[2-(1H-indol-3-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B11150815.png)
![3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate](/img/structure/B11150819.png)
![7-[(2,4-difluorobenzyl)oxy]-3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4-methyl-2H-chromen-2-one](/img/structure/B11150822.png)

![N~4~-isobutyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11150839.png)
